

An In-depth Technical Guide to the Physicochemical Properties of Crotyl Alcohol Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Crotyl alcohol*

Cat. No.: *B042815*

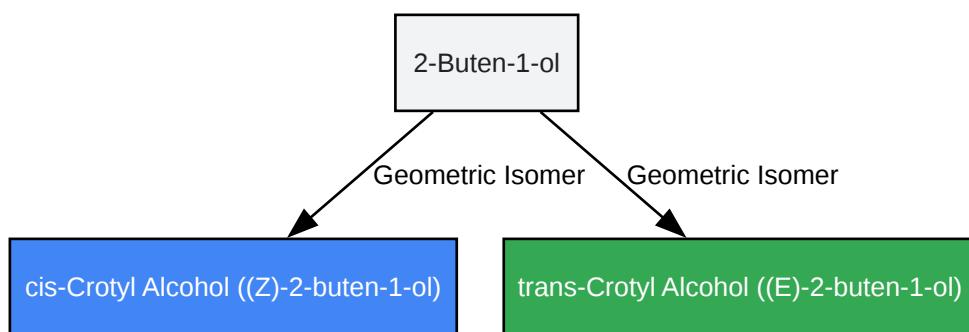
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the cis- and trans-isomers of **crotyl alcohol** (2-buten-1-ol). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where a thorough understanding of these properties is crucial.

Core Physicochemical Properties

Crotyl alcohol, an unsaturated alcohol with the chemical formula C₄H₈O, exists as two geometric isomers: **cis-crotyl alcohol** ((Z)-2-buten-1-ol) and **trans-crotyl alcohol** ((E)-2-buten-1-ol).^[1] These isomers exhibit distinct physical and chemical characteristics that are critical to consider in various scientific and industrial applications. A mixture of both isomers is also commonly encountered.^[2]


Quantitative Data Summary

The fundamental physicochemical properties of the **crotyl alcohol** isomers are summarized in the table below for easy comparison.

Property	cis-Crotyl Alcohol	trans-Crotyl Alcohol	Crotyl Alcohol (cis- and trans- mixture)
Molecular Formula	C ₄ H ₈ O	C ₄ H ₈ O[3]	C ₄ H ₈ O[2]
Molecular Weight	72.11 g/mol	72.11 g/mol [4]	72.11 g/mol [2]
Boiling Point	123.6 °C[5]	121.2 °C[1][5]	121-122 °C[6]
Melting Point	-90.15 °C[5]	< 25 °C[1]	<-30 °C
Density	0.8662 g/cm ³ (at 20°C)[5]	0.8454 g/cm ³ (at 25°C)[1][5]	0.845 g/mL (at 25°C)[6]
Refractive Index (n _D ²⁰)	1.4342[5]	1.4289[5]	1.427-1.430[2][6]
Water Solubility	Moderately soluble[1]	Moderately soluble[3]	Miscible with water[6]

Isomeric Relationship

The logical relationship between the cis and trans isomers of **crotyl alcohol** is depicted in the diagram below. This visualization illustrates their common origin from the parent molecule, 2-buten-1-ol, and their distinct spatial arrangements.

[Click to download full resolution via product page](#)

Geometric Isomers of **Crotyl Alcohol**

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of liquid compounds like **crotyl alcohol**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[7] A common and effective method for its determination is the capillary method.

Methodology:

- Sample Preparation: A small amount of the **crotyl alcohol** isomer is placed into a small test tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- Heating: The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a Mel-Temp apparatus.^{[8][9]}
- Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube.^[7] The heat is then removed.
- Boiling Point Determination: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.^{[7][9]} It is crucial to heat the sample slowly to obtain an accurate measurement.^[7]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical indicator of purity.^[10] While both **crotyl alcohol** isomers are liquids at room temperature, this protocol is relevant for derivatives or if purification by crystallization is performed at low temperatures.

Methodology:

- Sample Preparation: A small, dry sample of the solidified substance is packed into a capillary tube.^[11]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
- Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[10] Pure compounds typically have a sharp melting point range of 0.5-1°C.[12]

Determination of Density

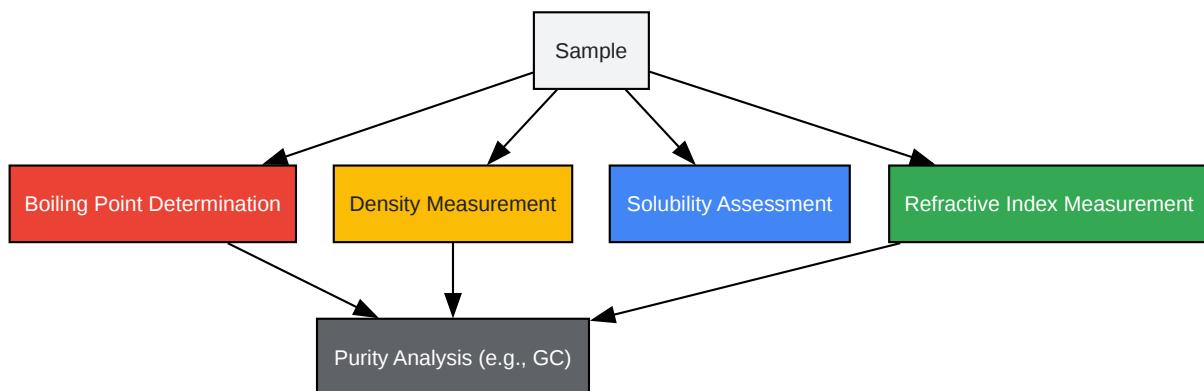
Density is the mass per unit volume of a substance and is a fundamental physical property.

Methodology:

- Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer (density bottle) is accurately measured using an electronic balance.[13][14]
- Volume Measurement: A known volume of the **crotyl alcohol** isomer is added to the graduated cylinder or pycnometer.[13][14] The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[13]
- Final Mass Measurement: The mass of the container with the liquid is measured.[13][14]
- Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume.[13] For higher accuracy, measurements should be repeated and an average value calculated.[13]

Determination of Solubility

The solubility of a substance in a particular solvent provides insight into its polarity and intermolecular forces.[15][16]


Methodology:

- Solvent Addition: A specific volume of the solvent (e.g., water) is placed in a test tube.

- Solute Addition: The **crotyl alcohol** isomer is added dropwise to the solvent while vigorously shaking the mixture.[17]
- Observation of Miscibility: The number of drops added until the alcohol is no longer fully miscible (i.e., the solution becomes cloudy or forms a separate layer) is recorded.[17][18]
- Qualitative Assessment: The solubility can be qualitatively described as very soluble, soluble, or insoluble based on the amount of solute that dissolves.[17] For quantitative analysis, the "cloud point" method can be employed where the exact point of saturation is observed.[18]

Experimental Workflow for Physicochemical Characterization

The logical flow of experiments to characterize a liquid sample like a **crotyl alcohol** isomer is outlined below.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crotyl alcohol - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 504-61-0: trans-Crotyl alcohol | CymitQuimica [cymitquimica.com]
- 4. trans-Crotyl alcohol | C4H8O | CID 637922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crotyl Alcohol [drugfuture.com]
- 6. chembk.com [chembk.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. phillysim.org [phillysim.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. westlab.com [westlab.com]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. reddit.com [reddit.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Crotyl Alcohol Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042815#physicochemical-properties-of-crotyl-alcohol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com